molecular formula C16H25N3O4 B2412148 tert-Butyl 4-((6-ethoxypyrimidin-4-yl)oxy)piperidine-1-carboxylate CAS No. 1353972-77-6

tert-Butyl 4-((6-ethoxypyrimidin-4-yl)oxy)piperidine-1-carboxylate

Cat. No.: B2412148
CAS No.: 1353972-77-6
M. Wt: 323.393
InChI Key: KCYXUJPHSBQFTO-UHFFFAOYSA-N
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Description

tert-Butyl 4-((6-ethoxypyrimidin-4-yl)oxy)piperidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a piperidine ring, and an ethoxypyrimidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-((6-ethoxypyrimidin-4-yl)oxy)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. One common method involves the reaction of piperidine with tert-butyl chloroformate to introduce the tert-butyl group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-((6-ethoxypyrimidin-4-yl)oxy)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of tert-Butyl 4-((6-ethoxypyrimidin-4-yl)oxy)piperidine-1-carboxylate involves its interaction with specific molecular targets. The ethoxypyrimidinyl group can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 4-((6-ethoxypyrimidin-4-yl)oxy)piperidine-1-carboxylate is unique due to the presence of the ethoxypyrimidinyl group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds that may lack this functional group .

Properties

IUPAC Name

tert-butyl 4-(6-ethoxypyrimidin-4-yl)oxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O4/c1-5-21-13-10-14(18-11-17-13)22-12-6-8-19(9-7-12)15(20)23-16(2,3)4/h10-12H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCYXUJPHSBQFTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=NC=N1)OC2CCN(CC2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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